molecular formula C21H17ClF3N3O B1401760 2-Chloro-N-[2-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide CAS No. 1311278-03-1

2-Chloro-N-[2-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide

Cat. No. B1401760
M. Wt: 419.8 g/mol
InChI Key: ZKSOPXRZOQNYBI-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-[2-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide” is a complex organic molecule. It contains a benzamide group, a pyridine ring, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques could provide information on the compound’s molecular weight, the connectivity of its atoms, and its three-dimensional structure.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzamide group could undergo reactions typical of amides, such as hydrolysis. The pyridine ring could participate in electrophilic aromatic substitution reactions, and the trifluoromethyl group could be involved in various organofluorine reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could increase the compound’s solubility in water .

Scientific Research Applications

Synthesis and Characterization in Polymer Chemistry

Aromatic polyamides, polyimides, and polyureas containing 1,3,5-triazine rings were synthesized using reactions involving compounds similar to 2-Chloro-N-[2-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide. These polymers exhibited good solubility in certain solvents and stability up to high temperatures (Lin et al., 1990).

Antimicrobial Applications

In medicinal chemistry, derivatives based on structures similar to this compound were synthesized and showed promising antimicrobial activities. This highlights the potential of such compounds in developing new antimicrobial agents (Gouda et al., 2010).

Analytical Chemistry Applications

Compounds structurally related to 2-Chloro-N-[2-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide were used in developing capillary electrophoretic separation methods for certain pharmaceuticals, indicating its role in analytical methodologies (Ye et al., 2012).

Applications in Organic Synthesis

This compound and its derivatives have been used in various organic synthesis processes, including the transformation of heterocyclic halogeno compounds with nucleophiles, indicating its versatility in synthetic organic chemistry (Geerts & Plas, 1978).

Medicinal Chemistry and Drug Discovery

In the field of drug discovery, structurally related compounds have been used in synthesizing small molecule inhibitors, highlighting their potential in the development of new therapeutic agents (Yue et al., 2011).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and tested in preclinical and clinical trials .

properties

IUPAC Name

2-chloro-N-[2-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N3O/c1-28(2)19-16(11-13(12-26-19)21(23,24)25)14-7-4-6-10-18(14)27-20(29)15-8-3-5-9-17(15)22/h3-12H,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSOPXRZOQNYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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